Carbonic Anhydrase Isoform II Inhibitory Potency – N-Cyanomethylsulfonamide vs. Classical Primary Sulfonamide Zinc-Binding Groups
In a systematic study of N-cyanomethyl aromatic sulfonamides, the 4-nitrophenyl-N-cyanomethylsulfonamide derivative inhibited human carbonic anhydrase II (hCA II) with a Ki of 90 nM, while the 4-iodophenyl and pentafluorophenyl analogs gave Ki values of 180 nM and 560 nM, respectively; other derivatives in the same series fell in the Ki range of 1,000–9,800 nM for hCA II [1]. By contrast, the classical primary sulfonamide acetazolamide inhibits hCA II with a Ki of ≈12 nM, and the sulfamate topiramate achieves a Ki of ≈5 nM [2][3]. Thus, the N-cyanomethylsulfonamide zinc-binding group is approximately 7- to 800-fold less effective than the primary sulfonamide or sulfamate groups against hCA II. This class-level potency decrement must be factored into any inhibitor design or screening cascade that considers 4-(cyanomethyl)-N-ethylbenzenesulfonamide as a starting scaffold.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoform II (hCA II) |
|---|---|
| Target Compound Data | Ki values for N-cyanomethylsulfonamide derivatives: 90 nM (4-nitrophenyl), 180 nM (4-iodophenyl), 560 nM (pentafluorophenyl); range across series = 1,000–9,800 nM |
| Comparator Or Baseline | Acetazolamide (primary sulfonamide): Ki ≈12 nM against hCA II; Topiramate (sulfamate): Ki ≈5 nM against hCA II |
| Quantified Difference | N-cyanomethylsulfonamide zinc-binding group is ~7-fold to ~800-fold less potent than primary sulfonamide/sulfamate groups on hCA II |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant hCA II; 20 mM HEPES buffer, pH 7.4, 25 °C (Winum et al. 2006); comparator data from multiple independent studies |
Why This Matters
If a procurement decision is driven by carbonic anhydrase inhibitory potency, the N-cyanomethylsulfonamide scaffold will require substantial structural optimization or combination with a stronger zinc-binding motif, and this quantitative baseline should be used to calibrate expectations before committing to purchase and screening.
- [1] Winum J-Y, Cecchi A, Montero J-L, et al. Carbonic anhydrase inhibitors. N-cyanomethylsulfonamides—a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms. J Enzyme Inhib Med Chem. 2006;21(4):477-481. doi:10.1080/14756360600642370. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467. (Ki data for acetazolamide and sulfamates reviewed therein.) View Source
- [3] Alterio V, Di Fiore A, D'Ambrosio K, Supuran CT, De Simone G. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chem Rev. 2012;112(8):4421-4468. doi:10.1021/cr200176r. View Source
